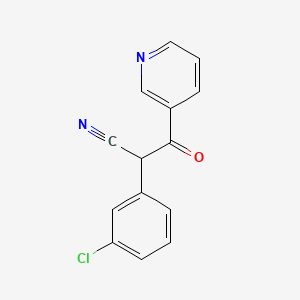

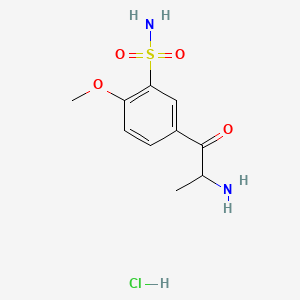

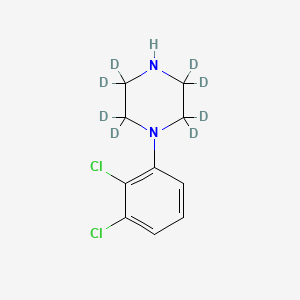

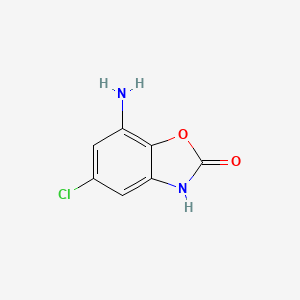

7-Amino-5-chloro-2(3H)-benzoxazolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

A study by Murty et al. (2011) focused on the synthesis of benzoxazole and benzoxazolone derivatives, including 7-amino-5-chloro-2(3H)-benzoxazolone, to evaluate their cytotoxic effects against human cancer cell lines. The study suggests that the structural modification of benzoxazolone compounds could influence their cytotoxic activities, offering potential pathways for the development of anticancer agents (Murty et al., 2011).

Privileged Scaffold in Medicinal Chemistry

Poupaert et al. (2005) highlighted the role of 2(3H)-benzoxazolone as a "privileged scaffold" in medicinal chemistry, owing to its ability to mimic phenol or catechol moieties in a metabolically stable template. This feature makes it a versatile compound for designing pharmacological probes with applications ranging from analgesic, anti-inflammatory, to neuroprotective compounds (Poupaert et al., 2005).

Antimicrobial and Antifungal Properties

Another study by Murty et al. (2011) explored the synthesis of cyclic amine containing benzoxazolones for their antimicrobial and antifungal activities. This research indicates the potential of benzoxazolone derivatives, including 7-amino-5-chloro-2(3H)-benzoxazolone, in developing new antimicrobial agents, with some compounds showing moderate to good activity (Murty et al., 2011).

Anti-inflammatory and Analgesic Activities

Önkol et al. (2004) synthesized 7-amino-5-chloro-2(3H)-benzoxazolone derivatives and evaluated their antinociceptive activities using various methods. Their findings suggest that certain derivatives exhibit significant antinociceptive effects, indicating their potential in developing analgesic drugs (Önkol et al., 2004).

Cholinesterase Inhibitors for Neurodegenerative Diseases

Uysal et al. (2018) synthesized N-substituted-5-chloro-2(3H)-benzoxazolone derivatives and evaluated their activities as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. These compounds showed significant inhibitory activities, highlighting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Uysal et al., 2018).

Eigenschaften

IUPAC Name |

7-amino-5-chloro-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHLRRYYDOKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652422 |

Source

|

| Record name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-5-chloro-2(3H)-benzoxazolone | |

CAS RN |

889884-60-0 |

Source

|

| Record name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.